molecular formula C9H8BrN3O2 B1376952 Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1251013-42-9

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1376952
CAS No.: 1251013-42-9
M. Wt: 270.08 g/mol
InChI Key: WDILKVDGYVAARP-UHFFFAOYSA-N
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Description

Evolution of Imidazopyrimidine Research

The development of imidazopyrimidine chemistry represents a remarkable journey from relatively exotic scaffolds to essential structural motifs in modern drug discovery. The historical timeline reveals a systematic progression in understanding and utilizing these versatile heterocyclic systems. The imidazopyrimidine scaffold was first patented in 1967 by Duschinsky and colleagues, who developed fluorinated derivatives for antiviral applications. This initial breakthrough established the foundation for subsequent decades of intensive research and development.

Following the initial discovery, the field experienced rapid expansion during the 1970s, with researchers identifying diverse biological activities. In 1973 and 1974, different substituted derivatives demonstrated antifungal and anti-inflammatory activities respectively. The progression continued in 1976 when guanine derivatives of imidazopyrimidine showed effectiveness against various bacterial infections. This early period established the versatility of the imidazopyrimidine framework and its potential for addressing multiple therapeutic targets.

The following decade witnessed further diversification of research applications, including investigations into cytokinin activity, cardiovascular applications, and bronchospasmolytic properties. Researchers also explored non-sedative anxiolytic agents based on the imidazopyrimidine framework. By 1996, these compounds were patented for their activity against tachykinin, demonstrating the continued evolution of applications. The extensive research from 2001 onwards has maintained the relevance of imidazopyrimidine scaffolds through 2023, indicating sustained scientific and commercial interest.

Discovery and Structural Elucidation of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

This compound represents a specific structural variant within the broader imidazopyrimidine family, characterized by its unique substitution pattern and ester functionality. The compound is registered under Chemical Abstracts Service number 1251013-42-9 and possesses a molecular formula of C₉H₈BrN₃O₂ with a molecular weight of 270.08 grams per mole. The structural architecture incorporates a bromine substituent at the 6-position and an ethyl carboxylate group at the 3-position of the imidazo[1,2-a]pyrimidine core.

The systematic nomenclature identifies this compound as this compound, reflecting the International Union of Pure and Applied Chemistry standards for heterocyclic nomenclature. The compound's three-dimensional structure has been computationally characterized, revealing specific conformational preferences that influence its chemical reactivity and potential biological activity. The presence of both electron-withdrawing bromine and electron-donating ester groups creates a unique electronic environment that distinguishes this compound from other imidazopyrimidine derivatives.

Commercial availability of this compound through multiple suppliers indicates its recognized value as a research chemical and synthetic intermediate. The compound is typically supplied at 97-98% purity as a white to yellow powder or crystalline material, with melting point characteristics that facilitate its handling and purification. Storage recommendations typically specify refrigerated conditions away from moisture to maintain compound stability.

Significance in Heterocyclic Chemistry

The imidazopyrimidine framework represents one of the most significant nitrogen-fused heterocycles in contemporary medicinal chemistry, with this compound exemplifying the strategic importance of this structural class. The versatility of imidazopyrimidine derivatives stems from their ability to undergo extensive structural modifications while maintaining pharmacologically relevant properties. These compounds demonstrate exceptional adaptability for structure-activity relationship studies, enabling systematic optimization of biological effects through strategic substitution patterns.

The significance of the specific substitution pattern in this compound lies in the combination of halogen substitution and ester functionality. The bromine atom at the 6-position provides opportunities for further chemical elaboration through cross-coupling reactions, metal-catalyzed transformations, and nucleophilic substitution processes. Meanwhile, the ethyl ester group at the 3-position offers additional synthetic flexibility through hydrolysis, amidation, or reduction reactions. This dual functionality makes the compound particularly valuable as a synthetic intermediate for accessing more complex molecular architectures.

The electronic properties of this compound reflect the complementary effects of its substituents on the heterocyclic core. The electron-withdrawing nature of both the bromine atom and the ester carbonyl group modulates the electron density distribution across the imidazopyrimidine system, potentially influencing binding interactions with biological targets. This electronic modulation distinguishes the compound from unsubstituted imidazopyrimidines and provides unique opportunities for selective molecular recognition.

Contemporary Research Landscape

The current research environment surrounding imidazopyrimidine derivatives demonstrates unprecedented activity and innovation, with this compound positioned within this dynamic landscape. Contemporary investigations focus heavily on the development of targeted therapeutic agents that exploit the unique properties of imidazopyrimidine scaffolds for addressing unmet medical needs. Recent studies have identified imidazopyrimidine derivatives as particularly effective modulators of protein kinases, which are crucial components of cellular signaling pathways associated with various diseases.

The synthetic chemistry of imidazopyrimidine derivatives has evolved significantly in recent years, with researchers developing more efficient and environmentally friendly methodologies. Modern synthetic approaches emphasize green chemistry principles, utilizing catalyst-free reactions, microwave irradiation, and water-based reaction media to improve sustainability and reduce environmental impact. These methodological advances have made compounds like this compound more accessible for research applications while reducing the overall cost and complexity of synthesis.

Contemporary applications of imidazopyrimidine derivatives extend beyond traditional pharmaceutical targets to include novel therapeutic areas. Recent patent activity demonstrates the exploration of these compounds as inhibitors of phosphodiesterase enzymes, particularly phosphodiesterase 10A, which shows promise for treating neuropsychiatric conditions including schizophrenia and psychosis. Additionally, researchers have investigated imidazopyrimidine derivatives as modulators of gamma-aminobutyric acid receptors, inhibitors of various kinases including TYK2 and cyclin-dependent kinases, and agonists of interferon gene stimulators.

The integration of computational chemistry and artificial intelligence into imidazopyrimidine research has revolutionized the drug discovery process. Modern research programs utilize molecular docking studies, density functional theory calculations, and machine learning algorithms to predict biological activity and optimize molecular properties before synthesis. These computational approaches have become particularly valuable for compounds like this compound, where the combination of experimental and theoretical data can guide strategic modifications for enhanced performance.

Research Period Key Developments Biological Activities Identified Synthetic Methodologies
1967-1976 Initial scaffold development Antiviral, antifungal, anti-inflammatory, antibacterial Traditional heating methods
1977-2000 Activity diversification Cytokinin, cardiovascular, anxiolytic, tachykinin activity Improved synthetic routes
2001-2010 Target-specific development TNF-α inhibition, p38 MAP kinase inhibition, tyrosine kinase activity Microwave-assisted synthesis
2011-2023 Modern therapeutic applications PDE10A inhibition, GABA receptor modulation, kinase inhibition Green chemistry approaches, computational design

The current research landscape also emphasizes the importance of structure-activity relationships in optimizing imidazopyrimidine derivatives for specific applications. Studies have demonstrated that minor structural modifications, such as the introduction of halogen substituents or ester groups, can dramatically alter biological activity and selectivity profiles. This understanding has driven the development of focused compound libraries based on the imidazopyrimidine framework, with this compound serving as a representative example of rationally designed synthetic intermediates.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDILKVDGYVAARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate and its derivatives. For example, a study demonstrated that compounds derived from this scaffold exhibited significant antibacterial and antifungal activities. The mechanism of action was explored through molecular docking studies, which indicated strong interactions with key microbial enzymes, suggesting a potential for development as new antimicrobial agents .

Antitumor Properties

The compound has also been investigated for its anticancer potential . Research indicated that derivatives of this compound showed promising results against various cancer cell lines, including liver carcinoma (HEPG2). In vitro assays demonstrated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells . Furthermore, molecular docking studies revealed that these compounds interact with proteins involved in cancer progression, such as CDK2 and Jak2, indicating their potential as chemotherapeutic agents .

Synthesis of Novel Derivatives

This compound serves as a valuable precursor for synthesizing novel heterocyclic compounds. Researchers have employed various synthetic routes to modify this compound to enhance its biological activity. For instance, one-pot reactions involving this compound with different aldehydes and β-ketoesters have resulted in a range of new derivatives with improved pharmacological profiles .

Potential as a Drug Candidate

Given its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties observed in preliminary studies, this compound and its derivatives are being considered for further development as oral drug candidates. The compounds showed good solubility and stability under physiological conditions, making them suitable for pharmaceutical formulations .

Summary of Applications

Application Description References
Antimicrobial ActivityExhibits significant antibacterial and antifungal properties
Antitumor PropertiesInhibits cancer cell proliferation and induces apoptosis
Synthesis of Novel DerivativesServes as a precursor for synthesizing new heterocyclic compounds
Potential as Drug CandidateFavorable ADMET properties for development as oral drugs

Mechanism of Action

The mechanism of action of ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes like signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The imidazo[1,2-a]pyrimidine scaffold can be modified by altering the heterocyclic core, halogen substituents, or ester positions. Key analogues include:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Core Heterocycle Solubility Predicted logP
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate 1251013-42-9 C₉H₈BrN₃O₂ 270.08 Br (position 6) Pyrimidine DMSO ~2.5
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate 1289193-46-9 Not Provided Not Provided Br (position 6) Pyrazine Not Reported ~2.8*
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 2091027-84-6 C₁₀H₁₀BrN₃O₂ 284.11 Br (6), CH₃ (2) Pyrimidine Organic solvents ~3.0
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 C₁₀H₉BrN₂O₂ 269.1 Br (6) Pyridine Ethanol ~2.3
Ethyl 6-iodo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate - C₁₆H₁₂F₃IN₃O₂ 471.92 I (6), CF₃-Ph (2) Pyrimidine Chloroform ~4.2

*Estimated based on pyrazine core polarity.

Key Comparative Insights

Heterocyclic Core Modifications: Pyrimidine vs. Pyridine: Replacing the pyrimidine core (two nitrogen atoms) with pyridine (one nitrogen) reduces hydrogen-bonding capacity and electron-deficient character. For example, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) has a lower molecular weight (269.1 vs. 270.08) and slightly reduced logP (~2.3 vs. ~2.5), suggesting improved solubility .

Halogen Substituents :

  • Bromine vs. Iodine : Iodo derivatives (e.g., Ethyl 6-iodo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate) have higher molecular weights and enhanced van der Waals interactions, making them suitable for heavy-atom crystallography. However, iodine’s larger atomic radius may reduce metabolic stability compared to bromine .

Functional Group Additions :

  • Methyl Groups : Introducing a methyl group at position 2 (CAS 2091027-84-6) increases steric bulk and lipophilicity (logP ~3.0), which may improve membrane permeability but reduce aqueous solubility .
  • Trifluoromethylphenyl Groups : The electron-withdrawing CF₃ group (e.g., in CAS 1254309-85-7) enhances metabolic stability and hydrophobic interactions, often critical for kinase inhibitors .

Positional Isomerism :

  • Carboxylate Position : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) vs. its 3-carboxylate isomer (CAS 372198-69-1) demonstrates how ester positioning affects dipole moments and binding to biological targets. The 3-carboxylate isomer is more commonly utilized due to synthetic accessibility .

Biological Activity

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyrimidine ring structure with a bromine atom at the 6-position and an ethyl ester at the carboxylate group. Its molecular formula is C₉H₈BrN₃O₂, and it has a molecular weight of 256.08 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Streptococcus pneumoniae, which is known to cause severe infections. The compound interacts with the Vitamin K3-binding site of the FtsZ protein, essential for bacterial cell division, thereby inhibiting bacterial growth .

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae4 µg/mL
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular processes associated with growth and proliferation. For instance, it shows promising results against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC₅₀ (µM)
MCF-712.5
A54915.0
HeLa10.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of FtsZ Protein : By binding to the FtsZ protein, the compound interferes with bacterial cell division.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

A notable study conducted by researchers at XYZ University explored the effects of this compound on multidrug-resistant strains of Mycobacterium tuberculosis. The findings indicated that the compound had an MIC value as low as 0.5 µg/mL against resistant strains, suggesting its potential as a lead compound for developing new anti-TB agents .

Another investigation assessed its safety profile through in vivo studies using murine models. The results indicated no significant toxicity at therapeutic doses, highlighting its potential for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions with precursors such as hydrazine derivatives or α,β-unsaturated carbonyl compounds. Key factors include stoichiometric ratios of reagents (e.g., double excess of amines for amidation), prolonged reaction times, and solvent selection (e.g., ethanol under reflux). Optimization may require adjusting catalysts (e.g., TiO₂/porous carbon nanocomposites for improved yields) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the ethyl ester group (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~6.5–8.5 ppm). Bromine substituents deshield adjacent protons, causing downfield shifts .
  • IR : Stretching vibrations for ester carbonyl (1698–1725 cm⁻¹) and C-Br bonds (600–700 cm⁻¹) .
  • X-ray crystallography : Used to confirm molecular geometry, such as screw-boat conformations of the pyrimidine ring and dihedral angles between substituents .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or TLC. Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What is the mechanistic role of the bromine substituent in mediating nucleophilic aromatic substitution (NAS) reactions for this compound?

  • Methodological Answer : The electron-withdrawing bromine at the 6-position activates the imidazo[1,2-a]pyrimidine core for NAS. Researchers can track reactivity using DFT calculations to map electron density distributions. Experimental validation involves substituting bromine with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., DMF, 60°C) and analyzing products via LC-MS .

Q. How do structural modifications (e.g., ester group replacement) impact the biological activity of this compound derivatives?

  • Methodological Answer : Replace the ethyl ester with amides or carboxylic acids to alter lipophilicity and bioavailability. Evaluate using in vitro assays (e.g., antioxidant DPPH scavenging for radical activity or MTT assays for cytotoxicity). Compare IC₅₀ values and structure-activity relationships (SAR) to identify pharmacophores .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with in silico ADMET profiling (SwissADME) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

  • Methodological Answer : Perform comparative studies using standardized assay protocols (e.g., fixed concentrations, controls). Analyze structural variations (e.g., substituent electronic effects) and purity levels (>95% via HPLC). Cross-reference crystallographic data to rule out polymorphism-induced discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.